molecular formula C19H19N5O2S B2923605 2-{[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-phenylacetamide CAS No. 886957-64-8

2-{[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-phenylacetamide

Cat. No. B2923605
CAS RN: 886957-64-8
M. Wt: 381.45
InChI Key: ZRVNLYUYCFKGMN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazine ring, along with attached phenylacetamide and 4-methylbenzyl groups . The exact spatial arrangement of these groups could significantly influence the compound’s properties and biological activity.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out . The presence of various functional groups like amine, carbonyl, and sulfanyl could potentially participate in a variety of chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure . For instance, the presence of polar functional groups could influence its solubility in different solvents, and the arrangement of its atoms could affect its melting point and other physical properties .

Scientific Research Applications

Molecular Structure Analysis and Crystallography

A closely related compound, the title compound with a bromobenzyl group, demonstrates significant structural properties, such as a planar 4,5-dihydro-1,2,4-triazine ring and specific dihedral angles with adjacent phenyl and benzene rings. This structural analysis facilitates the understanding of intermolecular interactions, including hydrogen bonding, which could be crucial in designing compounds with targeted biological activities (Fun et al., 2011).

Antimicrobial Activity

The synthesis and characterization of sulfanilamide derivatives have shown that modifications to the molecular structure can influence antimicrobial properties. These derivatives, including similar compounds to the one , were evaluated against various bacterial and fungal strains, highlighting the potential for developing new antimicrobial agents through molecular manipulation (Lahtinen et al., 2014).

Pharmacological Evaluation of Analogs

Research on BPTES analogs, compounds with a similar structural motif involving triazine and acetamide functionalities, has identified potential for inhibiting key enzymes involved in cancer cell metabolism. These studies underline the relevance of structural analogs in discovering therapeutic agents with improved solubility and bioavailability, pointing towards potential cancer therapy applications (Shukla et al., 2012).

Synthesis and Characterization

The synthesis and detailed characterization of compounds with a triazine core structure, like the one , offer insights into the chemical behavior and potential reactivity of such molecules. These synthetic approaches and characterizations provide a foundation for further modifications and evaluations for specific biological activities (Kametani et al., 1972).

Anti-inflammatory and Antipyretic Activities

Compounds incorporating sulfanilamide and triazinone structures have been studied for their potential antipyretic and anti-inflammatory activities. Such research endeavors are crucial in the search for new therapeutic agents that can offer better efficacy and safety profiles for treating inflammation and fever-related conditions (Ghorab et al., 2010).

Safety and Hazards

Without specific experimental data, it’s difficult to provide detailed safety and hazard information for this compound . As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid potential health risks .

properties

IUPAC Name

2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-13-7-9-14(10-8-13)11-16-18(26)24(20)19(23-22-16)27-12-17(25)21-15-5-3-2-4-6-15/h2-10H,11-12,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVNLYUYCFKGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-phenylacetamide

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